![molecular formula C9H5N3O2S B13094495 2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione](/img/structure/B13094495.png)
2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of thiazoloisoindoles, which are known for their diverse biological activities and potential as therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an appropriate isoindole derivative with a thiazole precursor under specific conditions. For instance, the reaction may involve the use of orthophenylenediamine and orthophthalaldehyde, followed by alkylation and subsequent cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution reactions may yield various substituted thiazoloisoindole derivatives.
Applications De Recherche Scientifique
2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazoloisoindole derivatives and related heterocyclic compounds such as:
- 5H-Benzo[4,5]imidazo[2,1-a]isoindole
- Thiazolo[4,5-d]pyrimidin-7(6H)-ones
- Benzimidazo[1,2-a][3,1]benzothiazine
Uniqueness
What sets 2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione apart is its unique structural framework, which combines the thiazole and isoindole moieties
Propriétés
Formule moléculaire |
C9H5N3O2S |
|---|---|
Poids moléculaire |
219.22 g/mol |
Nom IUPAC |
2-aminopyrrolo[3,4-f][1,3]benzothiazole-5,7-dione |
InChI |
InChI=1S/C9H5N3O2S/c10-9-11-5-1-3-4(2-6(5)15-9)8(14)12-7(3)13/h1-2H,(H2,10,11)(H,12,13,14) |
Clé InChI |
FEYMYSVBFHUWJC-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC3=C1N=C(S3)N)C(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


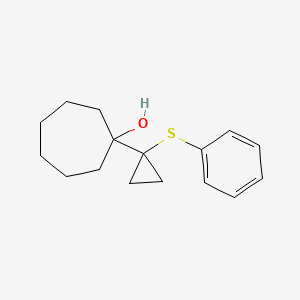
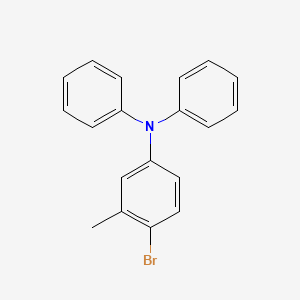
![(4AS,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B13094425.png)
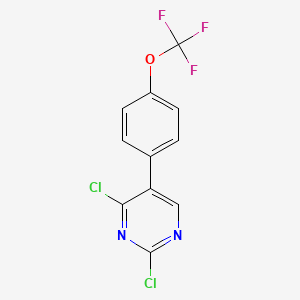
![4-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094436.png)
![2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)-N-hydroxybenzimidamide](/img/structure/B13094439.png)
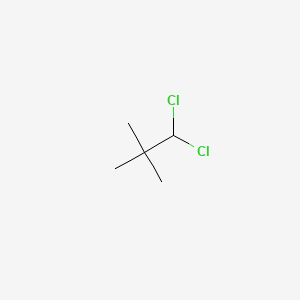

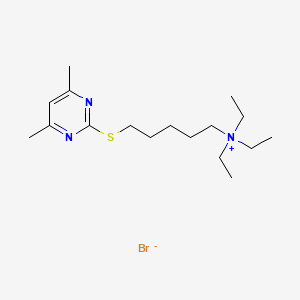
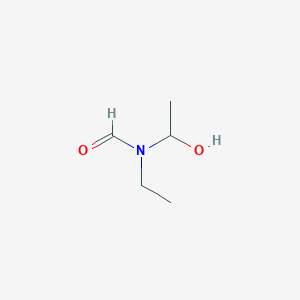
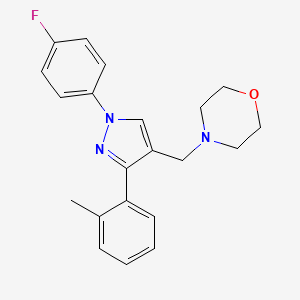
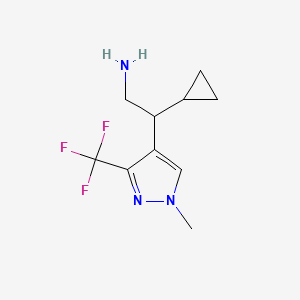
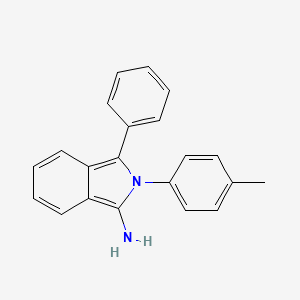
![bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone](/img/structure/B13094493.png)
